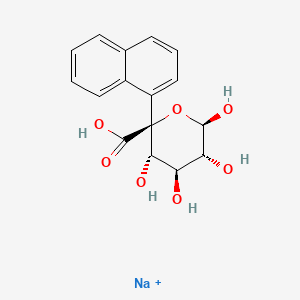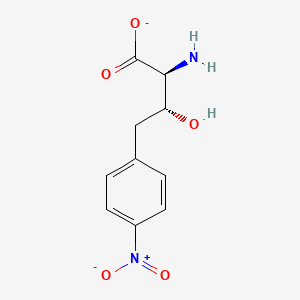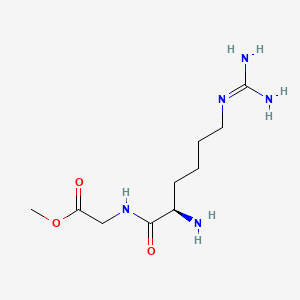
(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol ist eine komplexe organische Verbindung, die durch ihren Tetrahydrofuranring und mehrere Hydroxylgruppen gekennzeichnet ist
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol umfasst typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit leicht verfügbaren Ausgangsmaterialien wie Zuckern oder anderen Polyhydroxyverbindungen.
Bildung des Tetrahydrofuranrings: Der Tetrahydrofuranring wird durch Cyclisierungsreaktionen gebildet, die oft eine Säure- oder Basenkatalyse beinhalten.
Einführung der Methylthiogruppe: Die Methylthiogruppe wird durch nucleophile Substitutionsreaktionen eingeführt, wobei Reagenzien wie Methylthiol oder dessen Derivate verwendet werden.
Schutz und Entschützung von Hydroxylgruppen: Der Schutz von Hydroxylgruppen kann während Zwischenschritten erforderlich sein, gefolgt von der Entschützung, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs für die großtechnische Produktion umfassen, einschließlich:
Katalysatorauswahl: Auswahl effizienter Katalysatoren zur Verbesserung der Reaktionsausbeute und zur Reduzierung der Kosten.
Prozessoptimierung: Rationalisierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um die Effizienz zu maximieren.
Reinigungstechniken: Einsatz fortschrittlicher Reinigungstechniken wie Chromatographie oder Kristallisation, um ein Produkt mit hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppen können unter Verwendung von Oxidationsmitteln wie PCC oder KMnO4 zu Carbonylverbindungen oxidiert werden.
Reduktion: Die Reduktion der Verbindung kann zur Bildung von Alkoholen oder anderen reduzierten Derivaten führen.
Substitution: Die Methylthiogruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: PCC, KMnO4 oder H2O2.
Reduktionsmittel: NaBH4, LiAlH4.
Nukleophile: Halogenide, Amine oder Thiole.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Ketone oder Aldehyde ergeben, während die Reduktion Alkohole erzeugt.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine vielfältigen funktionellen Gruppen machen es zu einem vielseitigen Zwischenprodukt in der organischen Synthese.
Biologie
In der Biologie kann diese Verbindung auf ihre potenzielle biologische Aktivität untersucht werden. Seine strukturelle Ähnlichkeit mit Naturstoffen könnte es zu einem Kandidaten für die Medikamentenentwicklung oder biochemische Forschung machen.
Medizin
In der Medizin könnte this compound auf sein therapeutisches Potenzial untersucht werden. Verbindungen mit ähnlichen Strukturen wurden auf ihre antiviralen, antibakteriellen oder krebshemmenden Eigenschaften untersucht.
Industrie
In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese von Spezialchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von this compound würde von seiner spezifischen Anwendung abhängen. So könnte es beispielsweise bei der Verwendung als Medikament mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu therapeutischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2R,3R,4R,5S)-5-((Methylthio)methyl)tetrahydrofuran-2,3,4-triol: kann mit anderen Tetrahydrofuranderivaten oder Verbindungen mit ähnlichen funktionellen Gruppen verglichen werden.
Beispiele: Tetrahydrofurfurylalkohol, 2,3,4,5-Tetrahydroxy-1-pentanol.
Einzigartigkeit
Die Einzigartigkeit von this compound liegt in seiner spezifischen Stereochemie und dem Vorhandensein der Methylthiogruppe, die im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C6H12O4S |
|---|---|
Molekulargewicht |
180.22 g/mol |
IUPAC-Name |
(2R,3R,4R,5S)-5-(methylsulfanylmethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O4S/c1-11-2-3-4(7)5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
OLVVOVIFTBSBBH-JGWLITMVSA-N |
Isomerische SMILES |
CSC[C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O |
Kanonische SMILES |
CSCC1C(C(C(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)

![9-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purine](/img/structure/B11825656.png)

![methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11825666.png)
![[(4aR,10bS)-3H,4H,4aH,5H,6H,10bH-benzo[f]1,7-naphthyridin-4a-yl]methanol](/img/structure/B11825686.png)





![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825726.png)


